molecular formula C21H18ClN3O3 B6549670 N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide CAS No. 1040663-43-1

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide

Cat. No.: B6549670
CAS No.: 1040663-43-1
M. Wt: 395.8 g/mol
InChI Key: NWZFCZHUMFGZCA-UHFFFAOYSA-N
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Description

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the benzyl and chlorophenyl groups. Key reagents and catalysts are used to facilitate these reactions, ensuring the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to maintain consistent quality and yield. Advanced purification techniques are employed to isolate the final product, ensuring it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halides) are commonly used. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is explored for its potential biological activity. Studies may investigate its effects on cellular processes, enzyme inhibition, or interaction with biomolecules.

Medicine: The compound's medicinal applications are being studied for its potential therapeutic effects. It may be investigated for use in drug development, targeting specific diseases or conditions.

Industry: In industry, this compound is utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired outcomes in biological or medical applications.

Comparison with Similar Compounds

  • N-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide

  • N-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetamide

  • N-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)ethanamine

Uniqueness: N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide stands out due to its specific structural features and reactivity profile, which differentiate it from other similar compounds. Its unique properties make it suitable for specialized applications in scientific research and industry.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its versatility and potential make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

1-benzyl-N'-[2-(4-chlorophenyl)acetyl]-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c22-18-9-6-15(7-10-18)12-19(26)23-24-21(28)17-8-11-20(27)25(14-17)13-16-4-2-1-3-5-16/h1-11,14H,12-13H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZFCZHUMFGZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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